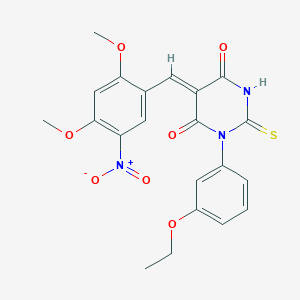

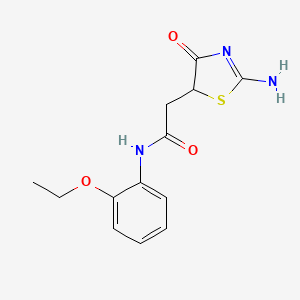

![molecular formula C20H20N4O2S3 B5092414 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide] CAS No. 6053-51-6](/img/structure/B5092414.png)

2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]

Vue d'ensemble

Description

The compound “2,2’-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]” is a type of 1,3,4-thiadiazole derivative . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves various methods. For instance, a series of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group was designed and synthesized . The structures of all the compounds were well characterized using 1H NMR, 13C NMR, and high-resolution mass spectrometer, and further confirmed by the X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, including “2,2’-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]”, can be characterized using various techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometer . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives can be complex and varied. For instance, the treatment of the bis-acid hydrazide with carbon disulphide in ethanolic potassium hydroxide solution led to the formation of potassium dithiocarbazinate salt .Applications De Recherche Scientifique

Antibacterial Activity

The synthesized 1,3,4-thiadiazole derivatives exhibit antibacterial properties against various bacterial strains. Notably, they inhibit Klebsiella pneumoniae and Staphylococcus hominis . Additionally, molecules 1, 3, and 4 demonstrate inhibitory effects on Staphylococcus epidermidis and alpha Streptococcus haemolyticus . These findings suggest potential applications in antimicrobial therapies.

DNA Binding

Understanding how molecules interact with DNA is crucial for drug design. UV-vis spectroscopic methods reveal the mechanism of interaction between 1,3,4-thiadiazole derivatives and calf thymus-DNA (CT-DNA) . These compounds exhibit binding affinity, which could be relevant for drug delivery or gene therapy .

Inhibitory Effects on SHP1

Theoretical simulations and experimental studies show that certain 2-phenyl-1,3,4-thiadiazole derivatives inhibit SHP1 (a protein tyrosine phosphatase). These findings suggest potential applications in cancer therapy or immunomodulation .

Antifungal Activity

While antibacterial properties are well-established, these derivatives also exhibit antifungal activity. Investigating their effects against fungal strains could lead to novel antifungal agents .

OLED Applications

Deep red phosphorescent organic light-emitting diodes (OLEDs) benefit from 1,3,4-thiadiazole derivatives. These compounds serve as novel bipolar hosts, enhancing OLED efficiency and reducing efficiency roll-off . Their application in display technology is promising.

Medicinal Chemistry Intermediates

1,3,4-Thiadiazole derivatives serve as valuable intermediates in medicinal chemistry. Their versatile pharmacological activities make them attractive candidates for drug development . Researchers continue to explore their potential in various therapeutic areas.

Mécanisme D'action

The mechanism of action of 1,3,4-thiadiazole derivatives is diverse and depends on their specific structure and functional groups. They have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .

Orientations Futures

The future directions for research on “2,2’-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]” and similar compounds could involve further structural modification to obtain more active title compounds against phytopathogenic microorganisms . Additionally, more research could be conducted to explore their potential applications in various fields such as medicine, agriculture, and industry .

Propriétés

IUPAC Name |

2-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S3/c1-13-5-3-7-15(9-13)21-17(25)11-27-19-23-20(29-24-19)28-12-18(26)22-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTOQFNKYVTZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387178 | |

| Record name | 2,2'-(1,2,4-Thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-methylphenyl)acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6053-51-6, 309741-71-7 | |

| Record name | 2,2'-(1,2,4-Thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-methylphenyl)acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-METHYLPHENYL)-2-[(3-{[2-OXO-2-(3-TOLUIDINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

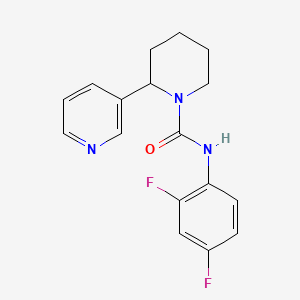

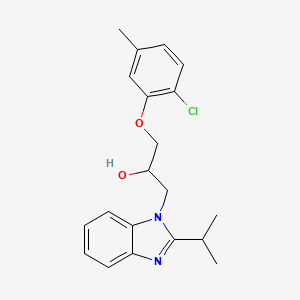

![8-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5092355.png)

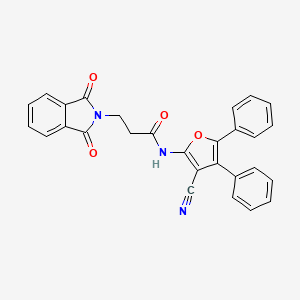

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide](/img/structure/B5092360.png)

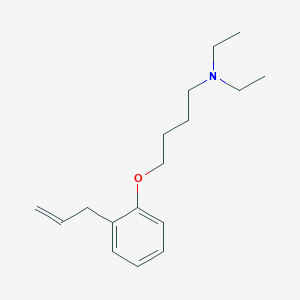

![N,N-dimethyl-6-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5092371.png)

![2-ethoxy-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5092383.png)

![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5092402.png)

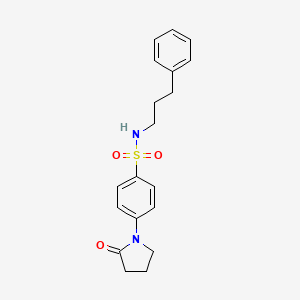

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)